15-dehydroprostaglandin A1

Vue d'ensemble

Description

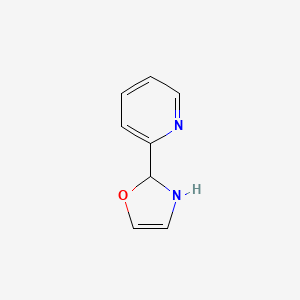

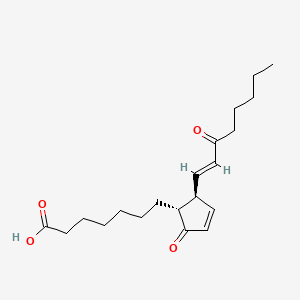

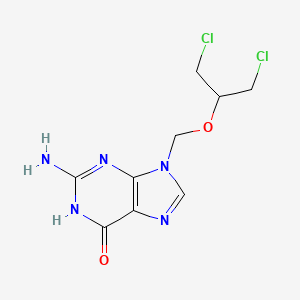

15-dehydroprostaglandin A1 is a chemical compound . It contains a total of 54 atoms, including 30 Hydrogen atoms, 20 Carbon atoms, and 4 Oxygen atoms . The molecule has a total of 54 bonds, including 24 non-Hydrogen bonds, 5 multiple bonds, 13 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 2 aliphatic ketones, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of 15-dehydroprostaglandin A1 involves complex biochemical reactions. A new synthetic method for 15-dehydroprostaglandin B1 methyl ester, which is similar to 15-dehydroprostaglandin A1, has been developed in four steps from commercially available starting materials . Another study discusses the changes in levels of 15-Hydroxyprostaglandin Dehydrogenase and Prostaglandin H Synthase, which play important roles in regulating the synthesis, metabolism, and availability of primary prostaglandins .Molecular Structure Analysis

The molecular structure of 15-dehydroprostaglandin A1 is intricate, featuring a central five-membered ring, two long hydrophobic hydrocarbon chains often referred to as “side chains”, and various functional groups .Chemical Reactions Analysis

15-dehydroprostaglandin A1 is a prostaglandin carboxylic acid anion that is the conjugate base of 15-dehydro-prostaglandin A1, obtained by deprotonation of the carboxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of 15-dehydroprostaglandin A1 are determined by its molecular structure. It has a specific density, total porosity, air space, and water retention . The most important chemical characteristics include pH, electrical conductivity, and available nutrient content .Applications De Recherche Scientifique

Cardiovascular System Research

15-keto Prostaglandin A1 is used in the research of the cardiovascular system . It’s a metabolite of Prostaglandin A1 (PGA1), which is known to have effects on the cardiovascular system .

Vasoconstriction Studies

This compound is used in studies related to vasoconstriction . For instance, it has been found that 15-keto Prostaglandin A1, given at a concentration of 6 µM, causes vasoconstriction of rabbit lung that is comparable to that induced by angiotensin II .

Lipid Biochemistry

15-keto Prostaglandin A1 plays a role in lipid biochemistry, specifically in the cyclooxygenase pathway . This pathway is involved in the metabolism of arachidonic acid, a fatty acid that plays a crucial role in cellular functions .

Cancer Therapy Research

Prostaglandin Reductase 1 (PTGR1) is a rate-limiting enzyme involved in the arachidonic acid metabolism pathway and mainly responsible for the deactivation of some eicosanoids, including prostaglandins and leukotriene B4 . 15-keto Prostaglandin A1, as a metabolite of PGA1, is produced by 15-hydroxy PG dehydrogenase, which is related to PTGR1 . Therefore, it’s used in research related to cancer therapy, specifically in understanding the function and structure of PTGR1 .

Inflammation Pharmacology

15-keto Prostaglandin A1 is also used in inflammation pharmacology . It’s involved in both COX and LOX downstream pathways to further metabolize eicosanoids .

Synthesis of Prostaglandins

15-keto Prostaglandin A1 is used in the development of efficient and stereoselective synthesis of prostaglandins (PGs), owing to their valuable medicinal applications and unique chemical structures .

Orientations Futures

Research on 15-dehydroprostaglandin A1 and related compounds is ongoing. One study suggests that Prostaglandin Reductase 1 (PTGR1), a rate-limiting enzyme involved in the arachidonic acid metabolism pathway and mainly responsible for the deactivation of some eicosanoids, including prostaglandins and leukotriene B4, could be a novel target for cancer therapeutics .

Mécanisme D'action

Target of Action

The primary target of 15-keto Prostaglandin A1 is Prostaglandin Reductase 1 (PTGR1) . PTGR1 is a rate-limiting enzyme involved in the arachidonic acid metabolism pathway and is mainly responsible for the deactivation of some eicosanoids, including prostaglandins .

Mode of Action

15-keto Prostaglandin A1 is a metabolite of Prostaglandin A1 (PGA1), produced by 15-hydroxy PG dehydrogenase . It interacts with its target, PTGR1, to further metabolize eicosanoids .

Biochemical Pathways

15-keto Prostaglandin A1 is involved in the arachidonic acid metabolism pathway . Arachidonic acid can be metabolized through cyclooxygenase (COX) and lipoxygenase (LOX) pathways to generate eicosanoids, such as prostaglandins, leukotrienes, and lipoxins . PTGR1, the target of 15-keto Prostaglandin A1, is involved in both COX and LOX downstream pathways to further metabolize eicosanoids .

Pharmacokinetics

It’s known that the compound is a metabolite of pga1, produced by 15-hydroxy pg dehydrogenase . It can be produced from PGA1 in pig lung, trachea, aorta, and pulmonary artery tissue preparations .

Result of Action

It’s known that 15-keto prostaglandin a1, given at a concentration of 6 µm, causes vasoconstriction of rabbit lung that is comparable to that induced by angiotensin ii .

Propriétés

IUPAC Name |

7-[(1R,5S)-2-oxo-5-[(E)-3-oxooct-1-enyl]cyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-16,18H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHFAJZOFTAOC-DTXSUPOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C=CC(=O)C1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601348005 | |

| Record name | (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61600-67-7 | |

| Record name | (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)

![Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- (9CI)](/img/structure/B591174.png)